Iron stearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

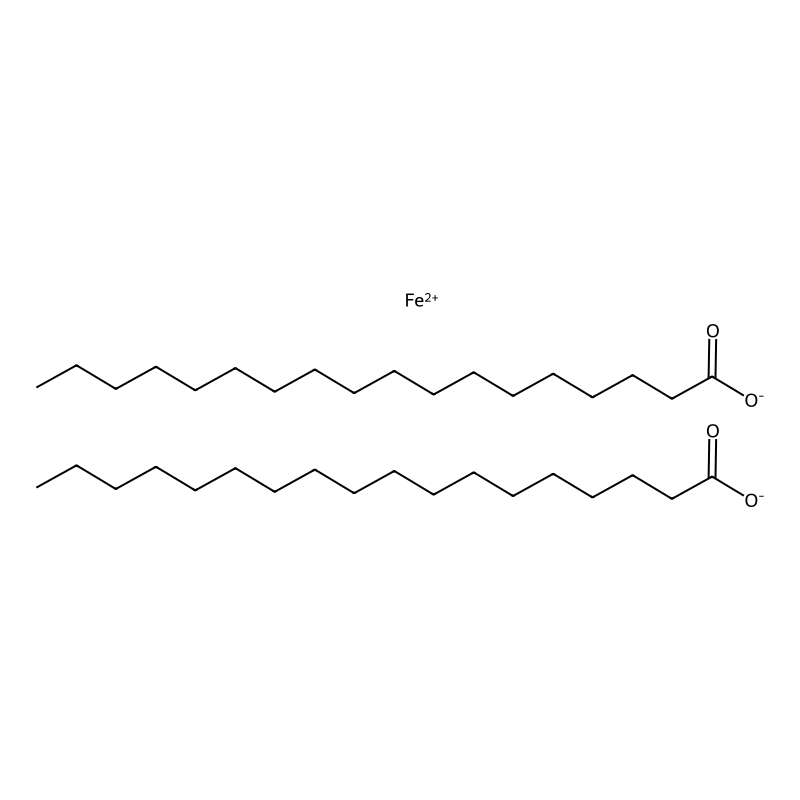

Iron stearate is a metal carboxylate, specifically a compound formed from the reaction of iron and stearic acid. It exists in various forms, primarily as iron(II) stearate and iron(III) stearate, characterized by their distinct chemical structures and properties. Iron stearate is typically a waxy solid, which can vary in color from yellow to brown depending on its purity and specific form. This compound is often utilized in various applications due to its unique properties, including its role as a surfactant, lubricant, and stabilizer in plastics and coatings.

The mechanism of action of iron stearate depends on its application.

Catalysis

In organic synthesis, iron stearate likely acts as a Lewis acid catalyst. The iron cation can accept electron pairs from reactants, facilitating bond breaking and formation during the reaction.

Stabilizer

[1] Pertin, A., et al. (2021). Tailoring the composition and morphology of iron oxide nanoparticles using iron stearate precursors. New Journal of Chemistry, 45(27), 11802-11813.

Iron Stearate for Anisotropic Iron Oxide Nanoparticles

Iron stearates are also valuable in synthesizing anisotropic iron oxide nanoparticles, which possess unique properties compared to their spherical counterparts. These anisotropic nanoparticles, often shaped like nanocubes or nanoplates, are particularly significant for applications in magnetic resonance imaging (MRI) and magnetic hyperthermia treatments [2]. The structure of the iron stearate precursor and its hydration state critically affect the shape and composition of the resulting nanoparticles [2]. Dehydrated iron stearates, for instance, can lead to the formation of specific shapes like nanocubes, which are desirable for certain therapeutic and diagnostic applications.

[2] Cotin, N., et al. (2018). Anisotropic Iron Oxide Nanoparticles: From Shape Engineering to Biomedical Applications. Pharmaceutics, 10(12), 472.

- Formation Reaction: Iron stearate can be synthesized through the reaction of iron salts (such as iron(II) chloride or iron(III) chloride) with sodium stearate in an aqueous solution. This process typically involves heating and stirring to promote the reaction:where R is the alkyl chain from stearic acid .

- Thermal Decomposition: Upon heating, iron stearate can decompose to form iron oxide and other by-products. The thermal stability of iron stearate varies with its form, with iron(II) stearate generally being more stable than iron(III) stearate .

- Redox Reactions: Iron in iron stearate can participate in redox reactions, particularly under reducing conditions where it may transition between oxidation states .

Iron stearate can be synthesized through several methods:

- Coprecipitation Method: This involves mixing sodium stearate with iron salts in an aqueous solution under controlled conditions (temperature and pH) to precipitate the desired form of iron stearate .

- Saponification Method: Sodium hydroxide is used to create sodium stearate, which is then reacted with soluble iron salts. This method allows for better control over the purity and yield of the final product .

- Direct Synthesis: This method involves directly reacting stearic acid with iron salts without intermediate steps. While simpler, this approach may yield lower purity products compared to saponification methods .

Iron stearate's unique characteristic lies in its dual role as both a surfactant and a source of bioavailable iron, making it particularly valuable in applications requiring both lubrication and nutritional supplementation.

Studies on the interactions of iron stearate with other compounds reveal its compatibility with various materials used in coatings and plastics. Its performance as a surfactant enhances dispersion properties in formulations, leading to improved product stability . Additionally, research indicates that impurities in iron stearate can significantly affect its efficacy and performance in applications such as nanoparticle synthesis .

The synthesis of iron stearate dates to early studies on metal-soap interactions. While stearic acid itself has been utilized in industrial and biological contexts for centuries, systematic investigations into its iron salts emerged in the 20th century. Early methods involved reacting iron oxides with stearic acid or employing sodium stearate as a precursor in aqueous media. The term "stearate" derives from the Greek word stéar (tallow), reflecting the compound's historical association with animal fats.

Modern nomenclature distinguishes between iron(II) and iron(III) stearates, with FeSt₂ and FeSt₃ denoting their stoichiometric ratios. These designations align with advancements in coordination chemistry, where metal valence and ligand coordination critically determine structural and functional properties.

Fundamental Chemical Identity

IUPAC Naming Conventions

Iron stearate adopts systematic IUPAC nomenclature based on its composition:

- Iron(II) stearate: [Fe(OOCC₁₇H₃₅)₂] → C₃₆H₇₂FeO₄.

- Iron(III) stearate: [Fe(OOCC₁₇H₃₅)₃] → C₅₄H₁₀₅FeO₆.

The IUPAC name for iron(III) stearate is iron(3+); octadecanoate, while iron(II) stearate is iron(2+); octadecanoate. These names reflect the oxidation state of iron and the carboxylate ligand's identity.

Molecular Formula and Structural Variations

Iron stearate exists in two primary forms, differing in metal valence and ligand coordination:

| Property | Iron(II) Stearate (FeSt₂) | Iron(III) Stearate (FeSt₃) |

|---|---|---|

| Molecular Formula | C₃₆H₇₂FeO₄ | C₅₄H₁₀₅FeO₆ |

| Stoichiometry | Fe²⁺ : 2 stearate⁻ | Fe³⁺ : 3 stearate⁻ |

| Structural Motif | Mononuclear or polynuclear complexes | Polynuclear clusters (e.g., [Fe₃(μ₃-O)(St)₆(H₂O)₃]⁺) |

| Applications | Precursor for magnetic nanoparticles | Catalyst, nanoparticle synthesis |

FeSt₂ typically forms mononuclear or dinuclear complexes, whereas FeSt₃ adopts trinuclear or heptanuclear architectures due to higher hydrolysis rates. The structural diversity arises from differences in iron's oxidation state and ligand-to-metal ratio.

Role in Coordination Chemistry and Metal Carboxylate Research

Iron stearates serve as critical precursors in synthesizing iron oxide nanoparticles (NPs), with their lamellar structures dictating NP morphology. Key findings include:

Structural Influence on Nanoparticle Formation

FeSt₂ and FeSt₃ exhibit distinct decomposition pathways:

- FeSt₂: Thermal decomposition yields γ-Fe₂O₃ (maghemite) NPs with controlled size (5–20 nm).

- FeSt₃: Forms α-FeOOH (goethite) or Fe₃O₄ (magnetite) NPs, depending on annealing conditions.

The polycation structure in FeSt₃ promotes larger NP sizes and mixed-phase materials, while FeSt₂ favors smaller, uniform NPs.

Coordination Modes and Hydrolysis

Stearate ligands bind iron through:

- Bidentate Coordination: Oxygen atoms bridge adjacent iron centers, forming μ-O bonds.

- Bridging Coordination: Hydroxyl or oxo groups link iron atoms in polynuclear clusters.

Hydrolysis reactions during synthesis dictate cluster formation:

Crystallographic Organization

Lamellar Structure Analysis

Iron stearate compounds exhibit distinctive lamellar structural arrangements characterized by well-ordered planes of iron polynuclear complexes separated by stearate chains in all-trans conformation [1] [2]. The lamellar organization represents a fundamental structural motif that distinguishes iron stearates from simple mononuclear metal carboxylates.

Both ferrous stearate (iron(II) stearate, FeSt₂) and ferric stearate (iron(III) stearate, FeSt₃) adopt lamellar structures, though with significant differences in their internal organization [1] [2]. The lamellar spacing is determined by the length of the stearate chains and the geometric constraints imposed by the polynuclear iron complexes. The stearate chains adopt an all-trans conformation, as evidenced by the characteristic progression of narrow, regularly spaced bands in the 1350-1150 cm⁻¹ region of infrared spectra, which corresponds to methylene wagging vibrations [3].

The lamellar structure provides thermal stability and facilitates controlled decomposition pathways during nanoparticle synthesis. The ordered arrangement of iron centers within the lamellar planes enables predictable nucleation and growth mechanisms when subjected to thermal decomposition conditions [4] [5]. The interlamellar spacing and the orientation of stearate chains significantly influence the thermal behavior and decomposition kinetics of these precursors.

Structural characterization through powder X-ray diffraction reveals characteristic diffraction patterns consistent with lamellar organization [1]. The low-angle reflections correspond to the repeat distance of the lamellar structure, while higher-angle reflections provide information about the intraplanar organization of iron centers and stearate chains.

Polynuclear Iron-Oxo Clusters

The iron centers in iron stearate compounds are organized into polynuclear complexes that serve as the structural foundation of the lamellar architecture [1] [2]. These polynuclear clusters exhibit distinct compositions and structures depending on the oxidation state of iron and the synthesis conditions employed.

For ferrous stearate (FeSt₂), the predominant polynuclear species is [Fe₃-(μ₃-O)St₆·xH₂O]Cl, representing a trinuclear iron complex with a central μ₃-oxo bridge [1] [2]. Despite the ferrous designation, these complexes contain primarily iron(III) centers with minor iron(II) contributions, resulting from oxidative conditions during synthesis. The trinuclear clusters are stabilized by carboxylate ligands and water molecules, with chloride counterions balancing the positive charge.

Ferric stearate (FeSt₃) exhibits more complex polynuclear arrangements, with the major component being [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St, representing heptanuclear iron clusters [1] [2]. These larger polynuclear complexes incorporate both μ₃-oxo and μ₂-hydroxo bridging ligands, creating more extensive three-dimensional connectivity within the iron-oxo framework. The heptanuclear clusters are accompanied by smaller trinuclear species [Fe₃(μ₃-O)St₆·xH₂O]St and free stearic acid.

The formation of larger polynuclear complexes in FeSt₃ is attributed to higher hydrolysis and condensation rates in iron(III) chloride solutions compared to iron(II) chloride precursors [1] [2]. The increased tendency toward hydrolysis and subsequent condensation reactions leads to the formation of more extended iron-oxo frameworks that ultimately determine the thermal decomposition behavior and nanoparticle formation characteristics.

The polynuclear clusters exhibit characteristic bridging patterns involving μ₃-oxo, μ₂-hydroxo, and carboxylate ligands [1] [2]. These bridging motifs create robust frameworks that persist during initial stages of thermal decomposition, influencing the nucleation mechanisms of iron oxide nanoparticles. The diversity of bridging ligands provides multiple pathways for structural rearrangement during heating, contributing to the versatility of iron stearates as nanoparticle precursors.

Spectroscopic Profiles

Infrared Spectroscopy of Carboxylate Coordination Modes

Infrared spectroscopy provides definitive characterization of carboxylate coordination modes in iron stearate compounds through analysis of the antisymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretching vibrations [3] [6]. The frequency separation (Δν = νₐₛ - νₛ) serves as a diagnostic parameter for distinguishing between different coordination geometries.

For ferrous stearate (FeSt₂), the carboxylate vibrations appear at νₐₛ(COO⁻) = 1525 cm⁻¹ and νₛ(COO⁻) = 1445 cm⁻¹, yielding Δν = 80 cm⁻¹ [3]. This frequency separation indicates predominantly chelate bidentate coordination, where both oxygen atoms of the carboxylate group coordinate to the same iron center. The chelate coordination mode is characteristic of smaller polynuclear complexes and contributes to the thermal stability of the precursor.

Ferric stearate (FeSt₃) exhibits carboxylate vibrations at νₐₛ(COO⁻) = 1577 cm⁻¹ and νₛ(COO⁻) = 1418 cm⁻¹, resulting in Δν = 159 cm⁻¹ [3]. This larger frequency separation is diagnostic of bridging bidentate coordination, where the carboxylate group bridges between different iron centers. The prevalence of bridging coordination correlates with the formation of larger polynuclear clusters in FeSt₃.

The diagnostic value of carboxylate frequency analysis extends beyond simple coordination mode identification. The intensities and line shapes of the carboxylate bands provide information about the distribution of coordination environments within the sample [3] [6]. Multiple carboxylate bands may indicate the presence of different polynuclear species or varying degrees of distortion within the coordination spheres.

Additional infrared features characteristic of iron stearates include methylene vibrations that confirm the all-trans conformation of stearate chains [3]. The CH₂ scissoring vibration at 1465 cm⁻¹ and the CH₂ rocking vibration at 720 cm⁻¹ are consistent with well-ordered alkyl chains. The progression of narrow bands in the 1350-1150 cm⁻¹ region, attributed to CH₂ wagging modes, provides confirmation of the extended all-trans chain conformation that is essential for lamellar structure formation.

Metal-oxygen stretching vibrations in the 580-670 cm⁻¹ region provide additional structural information about the iron-oxo framework [7]. These vibrations are sensitive to the local coordination environment of iron centers and can distinguish between different types of bridging ligands within the polynuclear clusters.

Mössbauer Spectroscopy for Oxidation State Determination

Mössbauer spectroscopy serves as the definitive technique for characterizing iron oxidation states, coordination environments, and magnetic properties in iron stearate compounds [8] [9]. The hyperfine parameters—isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine field—provide detailed information about the electronic and structural properties of iron centers.

Iron(II) species in high-spin configuration exhibit characteristic isomer shift values in the range of 1.0-1.3 mm/s relative to α-iron [10] [8]. The quadrupole splitting for high-spin iron(II) typically ranges from 2.0-3.0 mm/s, reflecting the asymmetric charge distribution around the iron nucleus. These parameters are consistent with octahedral coordination environments commonly observed in iron carboxylate complexes.

Iron(III) species display lower isomer shift values of 0.3-0.5 mm/s, characteristic of the higher oxidation state and reduced electron density at the nucleus [10] [8]. The quadrupole splitting for high-spin iron(III) ranges from 0.5-1.0 mm/s, generally smaller than that observed for iron(II) due to the more symmetric d⁵ electronic configuration.

Iron centers within polynuclear clusters exhibit distinct Mössbauer parameters that reflect their unique coordination environments [1] [2]. Iron(III) in polynuclear clusters shows isomer shifts of 0.34-0.40 mm/s and quadrupole splittings of 0.6-0.8 mm/s. These values are characteristic of iron centers involved in μ₃-oxo and μ₂-hydroxo bridging arrangements within the extended iron-oxo framework.

Mixed-valence systems, where both iron(II) and iron(III) are present, display intermediate parameters with isomer shifts of 0.5-0.8 mm/s and variable quadrupole splittings of 1.0-2.0 mm/s [10]. The presence of electron exchange between iron centers can lead to time-averaged Mössbauer parameters that reflect the dynamic nature of the mixed-valence state.

Temperature-dependent Mössbauer measurements provide insights into the thermal stability and phase transition behavior of iron stearate compounds [10] [8]. High-spin iron(II) typically shows decreasing isomer shift and quadrupole splitting with increasing temperature due to lattice expansion and increased vibrational motion. Iron(III) in polynuclear clusters often exhibits temperature-stable parameters below 300 K, indicating the robust nature of the iron-oxo framework.

Thermal Behavior

Decomposition Pathways

The thermal decomposition of iron stearate compounds follows well-defined pathways that proceed through distinct temperature regimes, each characterized by specific chemical and structural transformations [5] [11]. Understanding these decomposition pathways is crucial for controlling nanoparticle synthesis and achieving desired morphologies and compositions.

Initial thermal treatment in the 100-140°C range primarily involves dehydration processes, with weight losses of 5-8% [5] [11]. This stage removes coordinated and interstitial water molecules while preserving the essential polynuclear framework and lamellar structure. The dehydrated iron stearate maintains its precursor characteristics but exhibits enhanced thermal stability for subsequent decomposition steps.

The onset of chemical decomposition occurs in the 180-220°C temperature range, accompanied by weight losses of 15-25% [5] [11]. This stage involves partial breakdown of carboxylate ligands and initial disruption of the lamellar structure. The decomposition products at this stage retain iron-organic character but exhibit reduced molecular organization compared to the original precursor.

Extensive carboxylate decomposition takes place between 220-280°C, representing the most significant mass loss stage with 35-45% weight reduction [5] [11]. This temperature regime corresponds to the primary breakdown of stearate ligands through various pathways including decarboxylation, dehydrogenation, and carbon-carbon bond cleavage. The iron centers begin to form intermediate oxide phases while organic decomposition products are evolved as volatile species.

Iron(II) oxide (FeO) formation occurs in the 280-320°C range with additional weight losses of 20-30% [11]. This represents a critical stage where the remaining organic matter is largely removed and iron centers condense into oxide phases. The formation of FeO reflects the reducing environment created by the organic decomposition products, which consume available oxygen and maintain iron in the lower oxidation state.

Oxidation of FeO to magnetite (Fe₃O₄) proceeds between 320-400°C under oxidizing conditions, accompanied by weight losses of 5-10% [11]. This transformation occurs when the organic reducing environment is depleted and atmospheric oxygen becomes available for iron oxidation. The FeO to Fe₃O₄ conversion represents a crucial step that determines the final magnetic properties of the nanoparticles.

Final oxide formation and crystallization occur above 400°C with minimal additional weight losses of 2-5% [5] [11]. This stage involves structural reorganization, grain growth, and elimination of residual organic matter. The final products are typically well-crystallized iron oxide nanoparticles with compositions determined by the atmospheric conditions and heating profile employed.

Phase Transition Dynamics

The phase transition dynamics of iron stearate compounds during thermal decomposition involve complex interplay between structural reorganization, chemical transformation, and mass transport processes [5] [4]. These dynamics determine the final nanoparticle characteristics including size, shape, composition, and crystallinity.

The initial phase transitions occur within the lamellar structure as temperature increases. Thermal expansion and increased molecular motion lead to gradual disruption of the ordered stearate chain arrangement while maintaining the overall lamellar architecture [5]. This stage is characterized by increased conformational disorder in the alkyl chains and weakening of van der Waals interactions between adjacent lamellae.

Critical phase transitions coincide with the breakdown of polynuclear iron clusters at elevated temperatures. The robust iron-oxo frameworks that define the polynuclear complexes undergo systematic dismantling through ligand dissociation and bridge cleavage [1] [5]. The temperature at which these transitions occur depends on the specific cluster composition, with larger polynuclear species generally exhibiting higher thermal stability.

Nucleation of iron oxide phases represents a fundamental phase transition that determines nanoparticle formation [4] [5]. The nucleation process is influenced by the local iron concentration, the availability of oxygen, and the presence of residual organic matter. The confined environment within the decomposing lamellar structure creates unique conditions that favor homogeneous nucleation and controlled particle growth.

Crystal phase transitions within the forming iron oxide nanoparticles involve transformations between different iron oxide polymorphs [11] [12]. The initial formation of FeO under reducing conditions is followed by oxidation to Fe₃O₄ and potentially further oxidation to γ-Fe₂O₃ depending on the atmospheric conditions and temperature profile. These phase transitions are accompanied by changes in magnetic properties and can be monitored through in situ characterization techniques.

The kinetics of phase transitions are influenced by heating rate, atmosphere composition, and the specific iron stearate precursor employed [5] [13]. Rapid heating rates tend to promote homogeneous nucleation and smaller particle sizes, while slower heating allows for more extensive diffusion and larger particle formation. The atmosphere composition determines the oxygen chemical potential and influences the final oxidation state of the iron oxide products.

Diffusion-controlled processes become increasingly important at higher temperatures where atomic mobility is enhanced [5]. These processes govern particle growth, compositional homogenization, and the elimination of structural defects. Understanding and controlling these diffusion processes is essential for achieving reproducible nanoparticle synthesis with desired characteristics.

UNII

Other CAS

5136-76-5